molecular formula C15H13N3O3S B2602541 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034329-15-0

7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2602541
CAS No.: 2034329-15-0
M. Wt: 315.35
InChI Key: MZAOTLDWYYOVNB-UHFFFAOYSA-N
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Description

7-Methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a synthetically versatile chemical scaffold designed for pharmaceutical research and development. This compound features a complex molecular architecture comprising a dihydroindolizinone core linked to a thiophene-substituted 1,2,4-oxadiazole ring. With a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol , this structure is of significant interest in medicinal chemistry, particularly in the exploration of novel Factor XIa (FXIa) inhibitors for the treatment of thromboembolic diseases . Inhibiting FXIa represents a promising therapeutic strategy for anticoagulation therapy, as it may prevent pathological thrombosis while minimizing the risk of bleeding complications associated with current anticoagulants . The integrated 1,2,4-oxadiazole moiety is a privileged structure in drug design, known to improve metabolic stability and enhance binding affinity to biological targets. This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize it as a key intermediate in synthetic chemistry, a building block for constructing more complex molecules, or a candidate for direct biological screening in relevant disease models. The structural features of this molecule, including the methoxy group and the heteroaromatic systems, make it a valuable probe for investigating new mechanisms of action and developing next-generation therapeutic agents. For complete handling, storage, and safety information, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

7-methoxy-8-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-10-8-12(19)18-6-2-4-9(18)13(10)15-16-14(17-21-15)11-5-3-7-22-11/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAOTLDWYYOVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the indolizine core.

    Substitution: Substitution reactions can take place at various positions on the thiophene ring or the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the oxadiazole ring could lead to an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of indolizine and oxadiazole derivatives.

Biology

In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Studies are conducted to evaluate its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structural Analogues of the Indolizine Core

(a) 7-(4-Methoxyphenyl)-6-Phenyl-2,3,8,8a-Tetrahydroindolizin-5(1H)-one ()
  • Key Differences :
    • The indolizine core is substituted with a 4-methoxyphenyl group at position 7 and a phenyl group at position 4.
    • Lacks the oxadiazole-thiophene moiety present in the target compound.
(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
  • Key Differences: Features an imidazopyridine core instead of indolizine. Substituents include cyano, nitro, and ester groups, which enhance polarity compared to the methoxy and thiophene groups in the target compound.
  • Implications :
    • The nitro and ester groups may increase metabolic instability, whereas the methoxy group in the target compound could improve lipophilicity and membrane permeability .

1,2,4-Oxadiazole Derivatives

(a) Alkyl-Substituted 1,2,4-Oxadiazoles ()

Three compounds were analyzed:

3-(3-Hexyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D1)

3-(3-Octyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D2)

3-(3-Decyl-1,2,4-Oxadiazol-5-yl)Dihydrofuran-2(3H)-one (162D3)

Property 162D1 (C12H18N2O3) 162D2 (C14H23N2O3) 162D3 (C16H27N2O3) Target Compound*
Molecular Weight 261.12 g/mol 267.17 g/mol 271.19 g/mol ~365.40 g/mol
Substituent on Oxadiazole Hexyl Octyl Decyl Thiophen-2-yl
Key Functional Groups Alkyl chain Alkyl chain Alkyl chain Aromatic heterocycle
  • The thiophene substituent may improve binding to biological targets (e.g., enzymes or DNA) compared to alkyl chains .
(b) Thiophene-Oxadiazole Hybrids ()

The compound 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl)-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid was studied for DNA docking, exhibiting a binding energy of −6.58 kcal/mol.

  • Key Differences :
    • Contains a hydroxyethoxy-thiophene moiety linked to oxadiazole, unlike the direct thiophen-2-yl substitution in the target compound.
  • Implications :
    • The hydroxyethoxy group increases solubility but may reduce cell permeability. The target compound’s methoxy group balances lipophilicity and solubility .

Biological Activity

7-Methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Indolizinone core : Known for various pharmacological effects.
  • Oxadiazole ring : Associated with significant antitumor properties.
  • Thiophene moiety : Enhances lipophilicity and may improve cellular uptake.

Biological Activity Overview

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cytotoxicity Studies

In vitro studies evaluated the cytotoxic activity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

CompoundCell LineIC50 (μM)
This compoundMCF-745 ± 3.0
This compoundHeLa30 ± 2.5
Paclitaxel (control)MCF-75.25 - 11.03
Paclitaxel (control)HeLa7.76

The results indicate that the compound exhibits significant cytotoxicity with lower IC50 values compared to conventional chemotherapeutics like paclitaxel.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to growth inhibition.
  • Inhibition of Tumor Growth : Studies suggest that it can inhibit tumor angiogenesis and metastasis.

Case Studies and Research Findings

A notable study published in Pharmaceutical Research indicated that derivatives of oxadiazoles exhibit enhanced antitumor activity when combined with other heterocyclic compounds. The study synthesized several derivatives and assessed their cytotoxicity using the MTT assay against various cancer cell lines. The findings revealed that compounds with thiophene and oxadiazole moieties exhibited superior activity compared to others without these groups .

Another research article highlighted the role of lipophilicity in enhancing the bioavailability and efficacy of oxadiazole derivatives. The incorporation of thiophene was found to improve tissue permeability significantly .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes and optimal reaction conditions for preparing 7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one? A: The compound’s core structure suggests a multi-step synthesis involving cyclization and coupling reactions. Key steps include:

  • Oxadiazole Formation : React thiophene-2-carboxylic acid hydrazide with a nitrile derivative under acidic conditions (e.g., acetic acid, reflux) to form the 1,2,4-oxadiazole ring .
  • Indolizine Construction : Use a Knorr-type cyclization with a substituted pyrrole precursor, followed by methoxy group introduction via nucleophilic substitution .
  • Optimization : Sodium acetate in acetic acid (reflux, 3–5 hours) improves yield and purity. Recrystallization from DMF/acetic acid mixtures enhances crystallinity .

Advanced Synthesis

Q: How can regioselectivity challenges during oxadiazole-thiophene coupling be addressed? A: Regioselectivity is influenced by:

  • Catalyst Choice : Employ Cu(I)-catalyzed click chemistry for precise thiophene-oxadiazole linkage .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the thiophene 2-position .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling .

Basic Characterization

Q: Which spectroscopic methods are critical for confirming the compound’s structure? A:

  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole, C-O-C stretch at 1250 cm⁻¹ for methoxy) .
  • NMR Analysis :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); dihydroindolizine protons show multiplet splitting (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Oxadiazole carbons resonate at δ 165–175 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 368.3) and fragmentation patterns .

Advanced Characterization

Q: How can X-ray crystallography with SHELX refine the compound’s crystal structure? A:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines atomic coordinates and thermal parameters .
  • Twinned Data Handling : SHELXPRO resolves twinning via HKLF5 format, critical for asymmetric units with overlapping reflections .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for omitted solvent molecules .

Biological Activity Evaluation

Q: What methodologies assess the compound’s antioxidant and antimicrobial potential? A:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm; compare to ascorbic acid controls .
    • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm .
  • Antimicrobial Testing :
    • Agar Diffusion : Zones of inhibition against S. aureus and C. albicans; include ciprofloxacin and fluconazole as references .
    • MIC Determination : Use broth microdilution (CLSI guidelines) .

Advanced Bioactivity Analysis

Q: How can QSAR and molecular docking elucidate structure-activity relationships? A:

  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors. Multiple linear regression (MLR) correlates descriptors with bioactivity (e.g., r² > 0.82 in antioxidant studies) .
  • Docking Studies :
    • Target Selection : Dock against C. albicans CYP51 (PDB: 5TZ1) or S. aureus dihydropteroate synthase (PDB: 3TYE).
    • Software : AutoDock Vina with Lamarckian GA; validate binding poses using RMSD (<2.0 Å) .

Environmental Impact Assessment

Q: What frameworks evaluate the compound’s environmental fate and ecotoxicity? A: Follow the INCHEMBIOL project’s protocol :

  • Physicochemical Properties : Measure logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates.
  • Ecotoxicology :
    • Algal Growth Inhibition (Chlorella vulgaris): 72-h EC₅₀.
    • Daphnia Mortality : 48-h LC₅₀.
  • Biotic Transformation : Use HPLC-MS to track metabolites in soil microcosms .

Data Contradiction Analysis

Q: How to resolve discrepancies in biological activity across studies? A:

  • Experimental Variables : Compare solvent systems (DMSO vs. saline), bacterial strains (ATCC vs. clinical isolates), and assay endpoints (MIC vs. MBC) .
  • Statistical Design : Apply randomized block designs with split-split plots to isolate variables (e.g., rootstock effects in bioactivity assays) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies .

Computational Modeling

Q: Which computational tools predict the compound’s pharmacokinetic properties? A:

  • ADME Prediction : SwissADME for bioavailability scores, GI absorption, and CYP inhibition .
  • Blood-Brain Barrier Penetration : Use BBB Predictor; input TPSA (<90 Ų) and logP (1.8–2.5) .
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity alerts .

Advanced Experimental Design

Q: How to optimize multi-variable synthesis and bioactivity studies? A:

  • DoE (Design of Experiment) : Apply Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading .
  • Response Surface Methodology (RSM) : Model yield (%) and bioactivity (IC₅₀) as dependent variables .
  • Robustness Testing : Vary parameters ±5% to assess method reliability .

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